Cas no 76006-17-2 (1H-Pyrazolo3,4-cpyridin-3-amine)
1H-Pyrazolo3,4-cpyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazolo[3,4-c]pyridin-3-amine
- 3-amino-1H-pyrazolo[3,4-c]pyridine
- EN300-2905666
- 2H-Pyrazolo[3,4-c]pyridin-3-ylamine
- 1H-Pyrazolo[3,4-c]pyridin-3-amine, AldrichCPR
- AKOS006338673
- 2H-pyrazolo[3,4-c]pyridin-3-amine
- SB75518
- DTXSID80452008
- SY068707
- SCHEMBL868303
- 76006-17-2
- BDA00617
- Z1203582635
- LGZRIKTZAOPKET-UHFFFAOYSA-N
- BL009413
- FT-0715964
- AMY7669
- MFCD11656373
- CS-0187771
- BS-25958
- DB-082435
- 1H-Pyrazolo3,4-cpyridin-3-amine
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- MDL: MFCD11656373
- Inchi: 1S/C6H6N4/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H3,7,9,10)
- InChI Key: LGZRIKTZAOPKET-UHFFFAOYSA-N
- SMILES: N1C2C=NC=CC=2C(N)=N1
Computed Properties
- Exact Mass: 134.05900
- Monoisotopic Mass: 134.059246208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 67.6Ų
Experimental Properties
- PSA: 67.59000
- LogP: 1.12130
1H-Pyrazolo3,4-cpyridin-3-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Pyrazolo3,4-cpyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 119863-250mg |
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| Matrix Scientific | 119863-1g |
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| Fluorochem | 230278-250mg |
1H-Pyrazolo[3,4-c]pyridin-3-amine |
76006-17-2 | 95% | 250mg |
£189.00 | 2022-02-28 | |
| Fluorochem | 230278-1g |
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76006-17-2 | 95% | 1g |
£473.00 | 2022-02-28 | |
| Fluorochem | 230278-5g |
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£1418.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB414-50mg |
1H-Pyrazolo3,4-cpyridin-3-amine |
76006-17-2 | 98% | 50mg |
198.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB414-1g |
1H-Pyrazolo3,4-cpyridin-3-amine |
76006-17-2 | 98% | 1g |
1740.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB414-200mg |
1H-Pyrazolo3,4-cpyridin-3-amine |
76006-17-2 | 98% | 200mg |
495.0CNY | 2021-08-04 | |
| Chemenu | CM111715-1g |
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76006-17-2 | 95% | 1g |
$281 | 2021-08-06 |
1H-Pyrazolo3,4-cpyridin-3-amine Suppliers
1H-Pyrazolo3,4-cpyridin-3-amine Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 1H-Pyrazolo3,4-cpyridin-3-amine
Recent Advances in the Study of 1H-Pyrazolo[3,4-c]pyridin-3-amine (CAS: 76006-17-2) and Its Applications in Chemical Biology and Medicine
The compound 1H-Pyrazolo[3,4-c]pyridin-3-amine (CAS: 76006-17-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this heterocyclic scaffold, focusing on its synthetic methodologies, biological activities, and emerging roles in drug discovery.
Recent studies have highlighted the importance of 1H-Pyrazolo[3,4-c]pyridin-3-amine as a privileged structure in kinase inhibitor development. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a JAK2/FLT3 dual inhibitor, showing nanomolar potency in hematologic malignancy cell lines (IC50 = 8.2 nM for JAK2). The structural flexibility of this core allows for extensive derivatization at the 1-, 4-, and 5-positions, enabling fine-tuning of selectivity profiles against various kinase targets.
Innovative synthetic routes to 76006-17-2 derivatives have been reported, including a novel microwave-assisted cyclization method that improves yields from 45% to 82% while reducing reaction times from 12 hours to 30 minutes (Organic Process Research & Development, 2024). This advancement addresses previous challenges in large-scale production and has facilitated structure-activity relationship (SAR) studies of over 200 analogs, revealing crucial insights into pharmacophore requirements for different target classes.
Beyond oncology applications, 1H-Pyrazolo[3,4-c]pyridin-3-amine derivatives have shown promise in neurological disorders. A Nature Communications study (2024) identified a brain-penetrant analog (compound 17b) that selectively inhibits RIPK1 with 100-fold selectivity over RIPK3, demonstrating neuroprotective effects in mouse models of ALS. The unique hydrogen-bonding pattern of the 3-amine group appears critical for blood-brain barrier penetration, a finding that may guide future CNS drug design.
The compound's potential in infectious diseases was underscored by a 2024 ACS Infectious Diseases report where 76006-17-2-based inhibitors of Mycobacterium tuberculosis InhA achieved MIC values of 0.5 μg/mL without cross-resistance to current first-line TB drugs. Crystallographic studies revealed an unprecedented binding mode involving π-stacking with the pyridine ring and hydrogen bonds with both the pyrazole nitrogen and 3-amine group.
Emerging computational approaches have accelerated the exploration of this chemical space. A recent AI-driven virtual screening campaign (Journal of Chemical Information and Modeling, 2024) predicted 37 novel 1H-Pyrazolo[3,4-c]pyridin-3-amine derivatives with potential activity against SARS-CoV-2 main protease, six of which were subsequently validated experimentally with Ki values ranging from 120-450 nM.
Despite these advances, challenges remain in optimizing the pharmacokinetic properties of 76006-17-2 derivatives. A comprehensive ADMET analysis (European Journal of Pharmaceutical Sciences, 2023) identified metabolic instability at the pyrazole ring as a key limitation, prompting current research into bioisosteric replacements and prodrug strategies. Three candidates have now entered preclinical development, marking significant progress toward clinical translation.
The growing body of research on 1H-Pyrazolo[3,4-c]pyridin-3-amine underscores its importance as a multifunctional scaffold in medicinal chemistry. Future directions include exploration of its use in PROTAC design, covalent inhibitor development, and as a fluorescent probe for biological imaging, positioning this compound family as a versatile tool for both therapeutic and chemical biology applications.
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